4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a chloro group and a benzamide moiety, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with benzamide: The chlorinated pyrazole is then coupled with N-cyclohexylbenzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrazoles, oxidized or reduced derivatives, and cyclized heterocyclic compounds .
Scientific Research Applications
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide has several scientific research applications:
Medicinal chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological studies: The compound is employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The chloro group and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity . The compound may also interfere with cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-pyrazole
- N-cyclohexylbenzamide
- 4-(1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide is unique due to its combined structural features of a chlorinated pyrazole ring and a benzamide moiety. This combination enhances its biological activity and makes it a versatile scaffold for drug development .
Properties
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]-N-cyclohexylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-15-10-19-21(12-15)11-13-6-8-14(9-7-13)17(22)20-16-4-2-1-3-5-16/h6-10,12,16H,1-5,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSBATQQFKTYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.